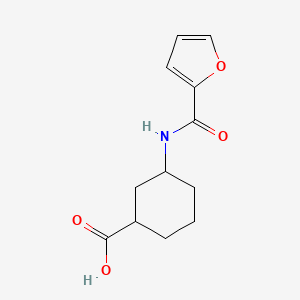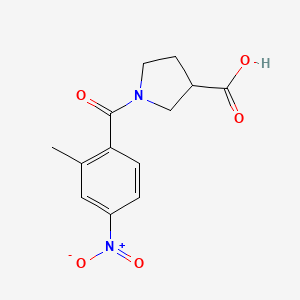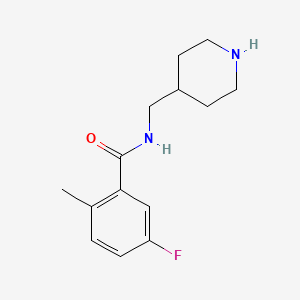
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid, also known as FCA, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FCA is a chiral compound that exists in two enantiomeric forms, L-FCA, and D-FCA. The compound has a molecular weight of 235.25 g/mol and a melting point of 209-211°C.
作用机制
The mechanism of action of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes, including matrix metalloproteinases and beta-secretase. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to modulate the expression of various genes involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which helps in protecting cells from oxidative stress. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have anti-inflammatory activity, which helps in reducing inflammation in the body. The compound has been shown to have a positive effect on glucose metabolism and lipid metabolism, which makes it a potential candidate for the treatment of metabolic disorders.
实验室实验的优点和局限性
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has several advantages for lab experiments. The compound is relatively easy to synthesize, and its chemical properties are well characterized. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is also stable under standard laboratory conditions, making it suitable for long-term storage. However, 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has some limitations for lab experiments. The compound is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is also sensitive to light and heat, which can lead to degradation of the compound.
未来方向
There are several future directions for the study of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid. One potential direction is the development of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid's effects on the gut microbiome, which has been shown to play a critical role in various physiological processes. Additionally, the development of new synthesis methods for 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid could lead to the discovery of new analogs with enhanced properties.
合成方法
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid can be synthesized through various methods, including the Strecker synthesis, reductive amination, and the Mannich reaction. The most commonly used method for the synthesis of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is the Strecker synthesis. In this method, the reaction between furan-2-carboxaldehyde, NH4Cl, and KCN leads to the formation of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid.
科学研究应用
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been shown to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
属性
IUPAC Name |
3-(furan-2-carbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h2,5-6,8-9H,1,3-4,7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRHECSUHBYHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569041.png)

![1-[2-(2-Chloro-4-fluorophenoxy)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569058.png)
![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)

![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)
![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)